

acetophenone formaldehyde amine hydrochloride synthesis acrylophenone

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Compound Focus: Acrylophenone

CAS No.: 768-03-6

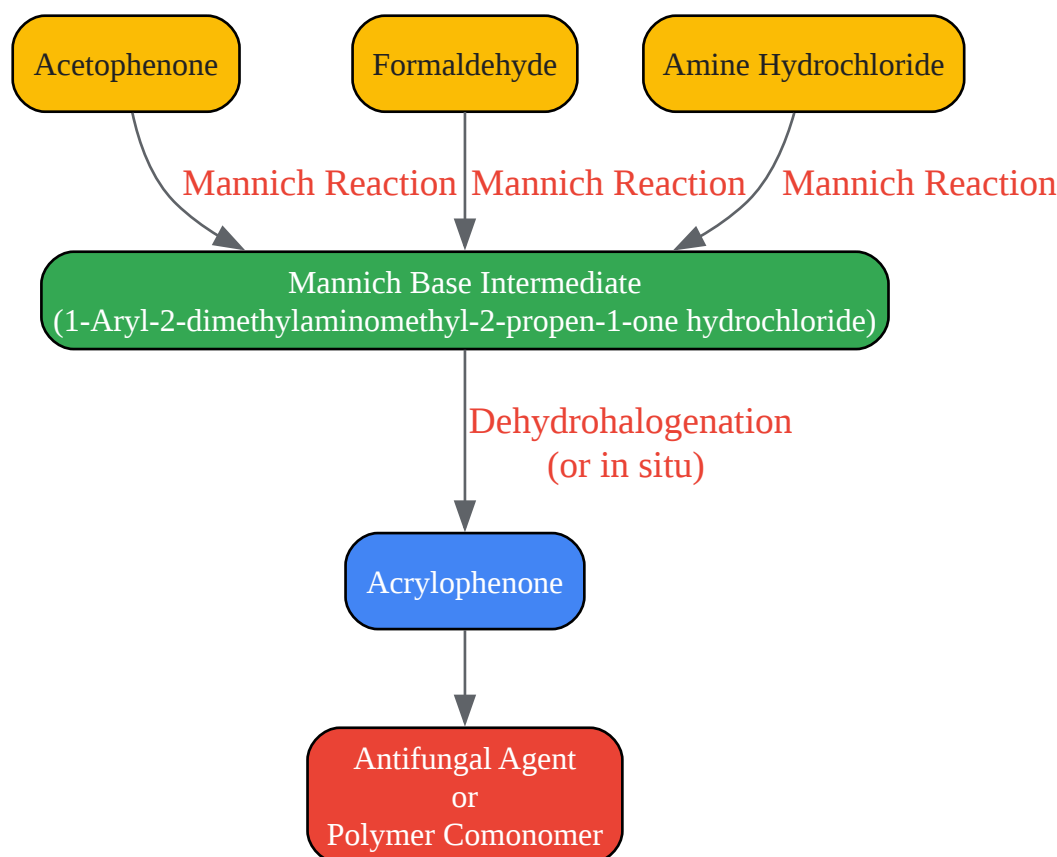
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The Synthesis of Acrylophenone

The synthesis of **acrylophenone** is achieved via a **Mannich reaction**, which involves the reaction of acetophenone, formaldehyde, and an amine hydrochloride to form a Mannich base intermediate. This intermediate can then undergo dehydrohalogenation or be used directly, as its chemical structure permits *in situ* formation of the α,β -unsaturated ketone moiety—the core structure of **acrylophenone** [1] [2] [3].

The logical workflow and chemical relationship between the starting materials, the intermediate, and the final product are illustrated below.



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*Synthesis workflow for **acrylophenone** via a Mannich base intermediate.*

Detailed Experimental Protocols

You can execute the core Mannich reaction synthesis using either conventional heating or microwave irradiation. The following tables detail the reagents and specific conditions for each method.

Table 1: Reagents for Conventional Synthesis [2]

Reagent	Role in Reaction	Typical Quantity (mmol)
Acetophenone (or derivative)	Substrate with active hydrogen	10-17 mmol
Paraformaldehyde	Source of formaldehyde	20-34 mmol

Reagent	Role in Reaction	Typical Quantity (mmol)
Dimethylamine hydrochloride	Amine component	10-17 mmol
Acetic Acid	Reaction solvent & catalyst	25-43 mL

Table 2: Synthesis Method Comparison [2]

Compound (Ar Group)	Conventional Method	Microwave Method	Time (hours)	Yield (%)	Conditions (Power, Time)	Yield (%)	C ₆ H ₅ -	4-ClC ₆ H ₄ -	4-FC ₆ H ₄ -	4-BrC ₆ H ₄ -	
	24	62	70W, 60 min	24	24	24	24	24	24	24	
	25	70W, 10 min	33	24	66	70W, 40 min	32	24	30	70W, 70 min	21

Conventional Heating Method [2]

- **Reaction Setup:** In a three-neck flask equipped with a reflux condenser and a dropping funnel, add the anhydrous acetophenone derivative and anhydrous aluminum trichloride. Fit the condenser with a calcium chloride drying tube and an HCl gas absorption apparatus.
- **Mannich Reaction:** Add a few drops of acetic anhydride to initiate the reaction. Then, while shaking the flask, slowly add the remaining paraformaldehyde and dimethylamine hydrochloride, controlling the drip rate to prevent an overly vigorous reaction.
- **Heating and Completion:** After the addition, heat the mixture under reflux in a water bath until no more HCl gas is evolved (approximately 30 minutes).
- **Work-up:** Cool the reaction to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid under constant stirring. Separate the organic layer.
- **Purification:** Extract with benzene, wash the combined organic layers with 5% sodium hydroxide solution and water, then dry over anhydrous magnesium sulfate. Filter and evaporate the solvent. The final product can be purified via distillation under reduced pressure.

Microwave Irradiation Method [2]

- **Reaction Mixture:** Combine the acetophenone derivative, paraformaldehyde, and dimethylamine hydrochloride in a microwave-safe vessel.
- **Irradiation:** Subject the mixture to microwave irradiation at a low power (e.g., 70W) for a specific time (see Table 2). The reaction time is significantly reduced compared to conventional heating.
- **Crystallization:** After irradiation, crystallize the crude product using an appropriate solvent system such as a mixture of methanol and diethyl ether.

Quantitative Data and Properties

Table 3: Physicochemical Properties of Key Compounds

Property	Acetophenone [4]	Acrylophenone [1]
CAS Number	98-86-2	N/A
Molecular Formula	C ₈ H ₈ O	C ₉ H ₈ O
Molecular Weight	120.15 g/mol	132.16 g/mol
Boiling Point	202 °C (lit.)	115 °C at 18 Torr
Melting Point	19-20 °C (lit.)	N/A
Density	1.03 g/mL at 25 °C	0.996 g/cm ³

Relevance to Drug Development

Acrylophenone and its precursor Mannich bases are of significant interest in medicinal chemistry due to their **α,β -unsaturated ketone** moiety [2]. This functional group is a classic **cysteine-targeting warhead** found in covalent enzyme inhibitors [5].

- **Mechanism of Action:** The β -carbon of the α,β -unsaturated system is electrophilic and can undergo **Michael addition** with nucleophilic thiol groups in cysteine residues present in the active site of target enzymes. This covalent modification leads to enzyme inhibition [5] [2].
- **Demonstrated Bioactivity:** As highlighted in the search results, Mannich bases with **acrylophenone** structures have shown potent **antifungal activity**, in some cases 2 to 16 times more potent than the reference drug amphotericin B against certain fungal species [2]. This validates their potential as starting points for developing new therapeutic agents.

Key Insights for Research

- **Method Selection:** While **microwave irradiation** drastically reduces reaction time (from hours to minutes), the **conventional heating** method generally provides **higher yields** [2]. The choice

depends on the priorities of speed versus maximum product recovery.

- **Electronic Effects:** The nature of the substituent on the phenyl ring of the acetophenone starting material significantly impacts the reaction yield, as evidenced by the varying yields for different substituents in Table 2. This should be considered during substrate selection [2].
- **Versatile Intermediate:** The synthesized **acrylophenone** is not only valuable for drug discovery but also serves as a monomer for producing polymers like **poly(phenylvinyl ketone)** via radical or anionic mechanisms [1] [3].

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